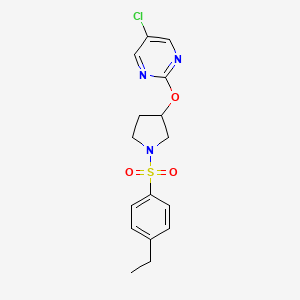
5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((1-((4-ethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is offered by Benchchem for scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a type of nitrogen heterocycle. This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available sources, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions .Applications De Recherche Scientifique
Structural and Synthetic Insights
Research on pyrimidine and its derivatives, such as aminopyrimidines and thiopyrimidines, emphasizes the importance of these compounds in various chemical and biological contexts. Pyrimidine derivatives exhibit a range of biological activities, making them crucial in the development of new therapeutic agents. The synthesis of novel heterocyclic compounds containing sulfonamido moieties, aiming for antibacterial applications, highlights the versatility and potential of pyrimidine-based structures in contributing to medical science Azab, Youssef, & El-Bordany, 2013.
Biological Applications and Antitumor Activity
The antitumor properties of pyrimidine derivatives, particularly those targeting thymidylate synthase (TS), have been extensively studied. For instance, the synthesis and evaluation of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of TS demonstrate significant antitumor potential. These compounds were synthesized to act as potential inhibitors for TS, offering a pathway towards developing new anticancer agents Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996.
Crystallographic and Molecular Insights
The crystal structures of pyrimethamine derivatives further elucidate the interaction mechanisms at the molecular level, providing insights into the design of more effective compounds. Studies on the hydrogen-bonding patterns in pyrimethamine derivatives reveal intricate molecular interactions, offering a foundation for understanding the structural basis of their biological activities Nirmalram & Muthiah, 2010.
Electronic and Optical Properties
Investigations into the electronic and nonlinear optical properties of thiopyrimidine derivatives underscore the significance of pyrimidine rings in various applications beyond pharmacology. Such studies provide a framework for exploring the use of these compounds in nonlinear optics (NLO) and other technological fields, demonstrating the broad applicability of pyrimidine derivatives Hussain et al., 2020.
Propriétés
IUPAC Name |
5-chloro-2-[1-(4-ethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-2-12-3-5-15(6-4-12)24(21,22)20-8-7-14(11-20)23-16-18-9-13(17)10-19-16/h3-6,9-10,14H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQIDVSZIHZMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)
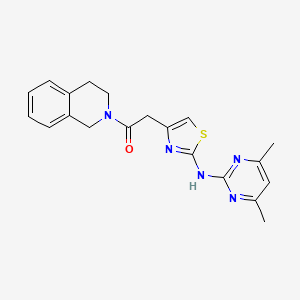
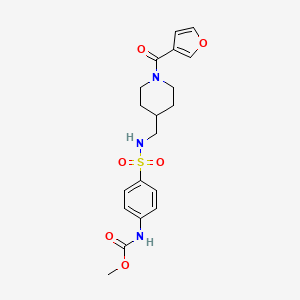
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2921659.png)
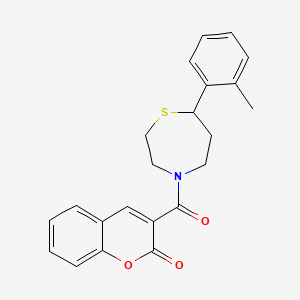
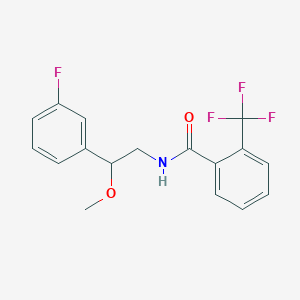
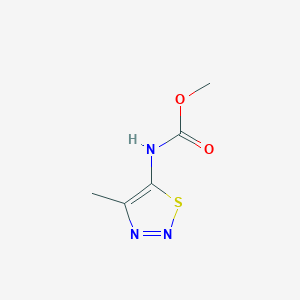

![methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate](/img/structure/B2921666.png)
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2921668.png)
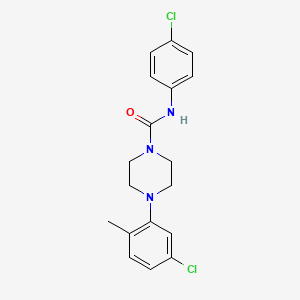
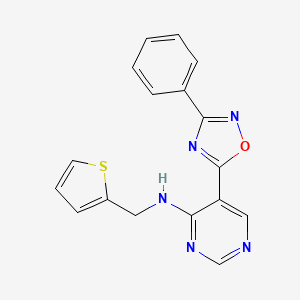
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)

